molecular formula C8H11NO B1275278 N-(furan-2-ylmethyl)prop-2-en-1-amine CAS No. 53175-33-0

N-(furan-2-ylmethyl)prop-2-en-1-amine

Cat. No. B1275278
CAS RN: 53175-33-0
M. Wt: 137.18 g/mol
InChI Key: MTYBVTYEWJBZQI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)prop-2-en-1-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, a five-membered aromatic ring with oxygen, attached to a prop-2-en-1-amine moiety. This structure is a key feature in the synthesis of spiro-lactams, polysubstituted pyrroles, and other furan derivatives with potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of derivatives of N-(furan-2-ylmethyl)prop-2-en-1-amine can be achieved through several methods. One approach involves the reaction of furfurylamines with ynones followed by oxidative cyclization using ceric ammonium nitrate to produce spiro-lactams and polysubstituted pyrroles . Another method includes the use of N,N'-Bis(furan-2-ylmethyl)oxalamide to enhance the catalytic activity in Cu-catalyzed coupling reactions, which is effective for promoting N-arylation of anilines and secondary amines . Additionally, enantioselective synthesis of furan-2-yl amines and amino acids can be performed using oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .

Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)prop-2-en-1-amine derivatives has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a related compound, N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, revealed a non-planar arrangement with the furan ring inclined at a significant angle to the phenyl ring . Similarly, the structures of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds were confirmed by spectroscopy and X-ray diffraction, with DFT calculations corroborating the experimental data .

Chemical Reactions Analysis

N-(furan-2-ylmethyl)prop-2-en-1-amine and its derivatives participate in various chemical reactions. They can undergo [4 + 2] cycloaddition reactions, although some derivatives show a lack of reactivity in such reactions due to their molecular and crystal structures . Additionally, these compounds can be used in palladium-catalyzed aerobic oxidative dicarbonation reactions to synthesize highly conjugated functionalized 2-pyridones, which have potential applications in filtering shortwave radiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-2-ylmethyl)prop-2-en-1-amine derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the aromaticity and reactivity of these compounds. The derivatives exhibit a range of organoleptic properties and can be detected in various foods, indicating their potential role in flavor chemistry . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT, revealing insights into their reactivity and interactions with other molecules .

Scientific Research Applications

1. Diels–Alder Cycloaddition Reaction

  • Application Summary : This compound is used to investigate the effect of nitrogen-protecting groups on intramolecular Diels–Alder cyclization reaction yields .
  • Methods of Application : The protection reactions were carried out in both dichloromethane and water. The protected molecules were synthesized in dichloromethane and then cycled in toluene .
  • Results : The mesomeric electron-withdrawing and sterically large protecting groups increased the yield of Diels–Alder cycling reactions effectively .

2. Cognitive Enhancement and MAO Inhibitor

  • Application Summary : N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) is a potential cognitive enhancer with MAO inhibitor properties .
  • Methods of Application : The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by fluorimetric method and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties estimated .
  • Results : F2MPA is a partially reversible inhibitor of hMAO-B, with moderate to good ADMET properties and drug-likeness .

properties

IUPAC Name

N-(furan-2-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYBVTYEWJBZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406018
Record name N-[(Furan-2-yl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)prop-2-en-1-amine

CAS RN

53175-33-0
Record name N-[(Furan-2-yl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Demircana, MK Kandemira, M Colaka… - researchgate.net
Intramolecular Diels-Alder (IMDA) reaction of furan under thermal conditions in aqueous media without any metal assistance or microwave promoted has been investigated and …
Number of citations: 0 www.researchgate.net
A Demircan, E Temel, MK Kandemir… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C15H15ClN2O5S, the tetrahydrofuran ring adopts an envelope conformation with the O atom as the flap. The pyrrolidine ring adopts an envelope conformation …
Number of citations: 7 scripts.iucr.org
MA Nadirova, AV Khanova, FI Zubkov, DF Mertsalov… - Tetrahedron, 2021 - Elsevier
N-Furfuryl allylamines, readily accessible from corresponding furfurals or furfuryl amines, react with a broad range of arylsulfonyl chlorides with the formation of a 3a,6-epoxyisoindole …
Number of citations: 4 www.sciencedirect.com
T Fulgheri - 2019 - eprints.hud.ac.uk
In this work, the intramolecular cycloaddition of furan dienes was investigated. At equilibrium, amide-tethered substrates form acyclic precursor : cycloadduct mixtures. Higher portion of …
Number of citations: 2 eprints.hud.ac.uk
D Portillo - 2021 - repositories.lib.utexas.edu
1,2-Diamines are a common motif found in many pharmaceutical and bioactive molecules. Current methods to access this functionality tend to be wasteful and involve multiple steps. …
Number of citations: 0 repositories.lib.utexas.edu
E Temel, A Demircan, MK Kandemir… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C14H13ClN2O5S, the chlorine-substituted tetrahydrofuran ring adopts a twist conformation and the other tetrahydrofuran ring an envelope conformation with the …
Number of citations: 7 scripts.iucr.org
A Demircan, E Temel, M Kasım - academia.edu
In the title compound, C15H15ClN2O5S, the tetrahydrofuran ring adopts an envelope conformation with the O atom as the flap. The pyrrolidine ring adopts an envelope conformation …
Number of citations: 0 www.academia.edu

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